

Spectroscopic Profile of Cyclohexyl Crotonate: A Technical Guide

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Compound of Interest

Compound Name: Cyclohexyl crotonate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Cyclohexyl crotonate** (Cyclohexyl (E)-but-2-enoate), a key fragrance ingredient. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification and characterization in complex mixtures.

Chemical Structure and Properties

- Chemical Name: Cyclohexyl (E)-but-2-enoate
- Chemical Formula: $C_{10}H_{16}O_2$
- Molecular Weight: 168.23 g/mol
- CAS Number: 31416-78-1
- Appearance: Clear, colorless liquid.[\[1\]](#)

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Cyclohexyl crotonate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule.

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
6.95	dq	15.45, 6.92	=CH-
5.83	dq	15.45, 1.48	=CH-C=O
4.77-4.88	m	O-CH(cyclohexyl)	
1.87	dd	6.92, 1.48	CH ₃
1.20-1.92	m	Cyclohexyl CH ₂	

Data sourced from a synthetic procedure.

¹³C NMR Data (Predicted)

The carbon-13 NMR spectrum reveals the carbon framework of the molecule. As experimental data is not readily available, a predicted spectrum based on established chemical shift increments is provided below.

Chemical Shift (ppm)	Assignment
166.0	C=O
145.0	=CH-
123.0	=CH-C=O
72.0	O-CH(cyclohexyl)
31.5	Cyclohexyl C2, C6
25.5	Cyclohexyl C1
23.5	Cyclohexyl C3, C5
18.0	CH ₃

Infrared (IR) Spectroscopy (Predicted)

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for **Cyclohexyl crotonate** are listed below.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
2935, 2860	Strong	C-H stretch (cyclohexyl)
1725	Strong	C=O stretch (ester)
1655	Medium	C=C stretch (alkene)
1250	Strong	C-O stretch (ester)
970	Medium	=C-H bend (trans alkene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z	Relative Intensity	Assignment
168	Moderate	[M] ⁺ (Molecular Ion)
83	High	[C ₆ H ₁₁] ⁺ (Cyclohexyl cation)
69	High	[C ₄ H ₅ O] ⁺ (Crotonyl cation)
55	Moderate	[C ₄ H ₇] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution of **Cyclohexyl crotonate** (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, approximately 0.5-0.7 mL) and transferred to an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is typically set to a frequency of 300-600 MHz. For ¹³C NMR, a frequency of 75-150 MHz is common. Standard pulse sequences are used to acquire the spectra.
- **Data Processing:** The raw data (Free Induction Decay) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

- **Sample Preparation:** A drop of neat liquid **Cyclohexyl crotonate** is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- **Data Acquisition:** The salt plates are mounted in the sample holder of an FTIR spectrometer. The spectrum is recorded by passing a beam of infrared radiation through the sample. A background spectrum of the clean salt plates is also recorded.

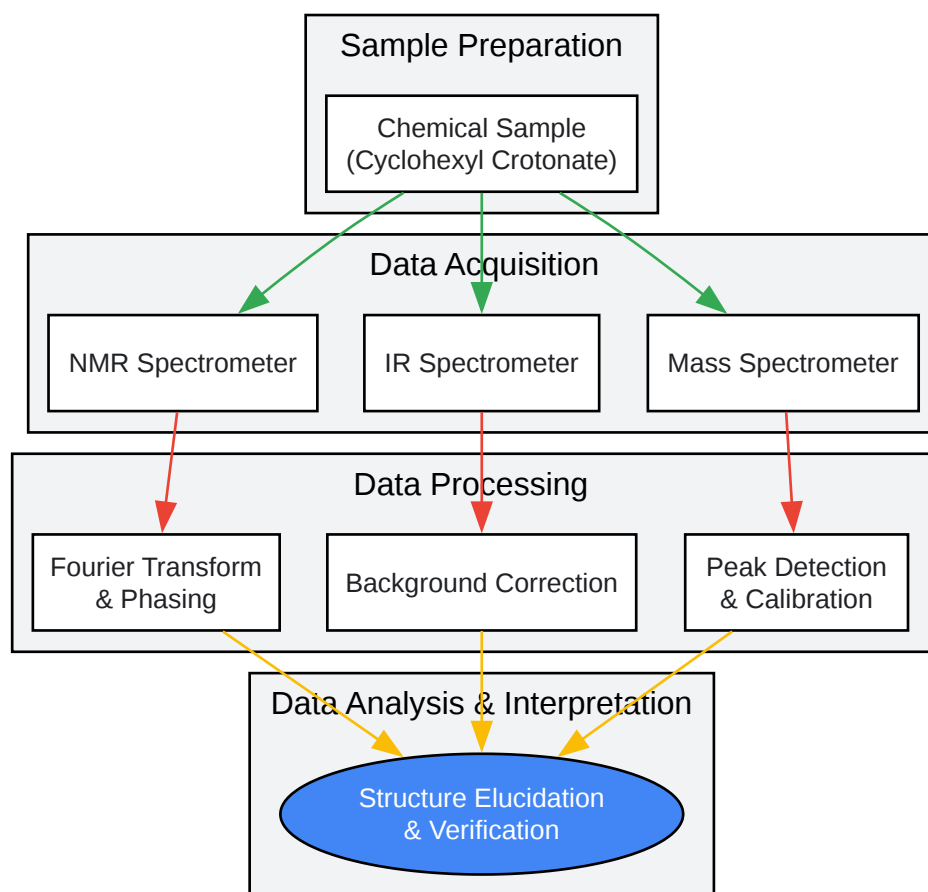
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of **Cyclohexyl crotonate** in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC).
- **Ionization:** The sample molecules are ionized, commonly using Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Cyclohexyl crotonate**.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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References

- 1. tadimety.com [tadimety.com]
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